1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine is a complex heterocyclic compound. It features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a piperazine ring further enhances its pharmacological potential.
Preparation Methods
The synthesis of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors like 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Ring: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the triazoloquinazoline core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions:
Scientific Research Applications
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinases and other regulatory proteins involved in cell signaling pathways.
Pathways Involved: It modulates pathways such as the ERK signaling pathway, leading to effects like inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine can be compared with other triazoloquinazoline derivatives:
Properties
IUPAC Name |
7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClF3N6/c1-17-5-3-8-23(18(17)2)36-11-13-37(14-12-36)26-22-16-21(29)9-10-24(22)38-27(33-26)25(34-35-38)19-6-4-7-20(15-19)28(30,31)32/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUGJIWCOCREOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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